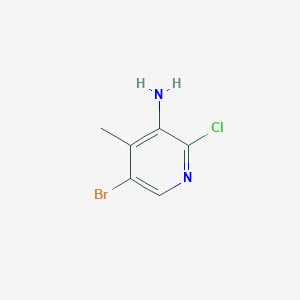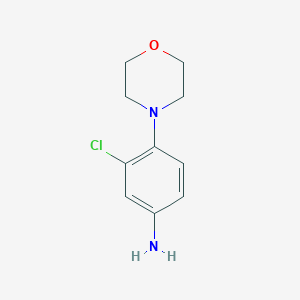
4-(3-acetylphenyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-acetylphenyl)benzoic Acid is a compound with the molecular formula C15H12O3 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 4-(3-acetylphenyl)benzoic Acid can be achieved by the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, and then refluxing with anhydrous acetic acid for 1.5h .Molecular Structure Analysis
The molecular structure of 4-(3-acetylphenyl)benzoic Acid includes 31 bonds in total; 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .Scientific Research Applications
1. Corrosion Inhibitors
- Summary of Application : Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application : The inhibition efficiency was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
2. Materials Research and Pharmaceutical Applications
- Summary of Application : Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- Methods of Application : The influence of weak, non-bonded interactions in BA derivatives was studied using Raman spectroscopic studies and density functional theory (DFT) calculations .
- Results : The study provided an understanding of the influence of weak, non-bonded interactions in BA derivatives .
3. Trypanocidal Activity
- Summary of Application : Benzoic acid derivatives have been found to have trypanocidal activity, which means they can kill Trypanosoma, a genus of parasites .
- Methods of Application : The compounds were tested for their trypanocidal activity and their ability to inhibit the enzyme trans-sialidase .
- Results : Three compounds showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .
4. Lyotropic Liquid Crystals
- Summary of Application : Benzoic acid derivatives have been used in the design of responsive azobenzene-based lyotropic liquid crystals .
- Methods of Application : The influence of structural modification of simple azobenzene molecules was studied using small-angle X-ray and neutron scattering (SAXS and SANS) as well as polarising light microscopy (PLM) .
- Results : UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
5. Trypanocidal Activity
- Summary of Application : Benzoic acid derivatives have been found to have trypanocidal activity, which means they can kill Trypanosoma, a genus of parasites .
- Methods of Application : The compounds were tested for their trypanocidal activity and their ability to inhibit the enzyme trans-sialidase .
- Results : Three compounds showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .
6. Lyotropic Liquid Crystals
- Summary of Application : Benzoic acid derivatives have been used in the design of responsive azobenzene-based lyotropic liquid crystals .
- Methods of Application : The influence of structural modification of simple azobenzene molecules was studied using small-angle X-ray and neutron scattering (SAXS and SANS) as well as polarising light microscopy (PLM) .
- Results : UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
Safety And Hazards
properties
IUPAC Name |
4-(3-acetylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZXRZBAVBTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373321 |
Source


|
| Record name | 4-(3-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-acetylphenyl)benzoic Acid | |
CAS RN |
199678-04-1 |
Source


|
| Record name | 4-(3-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199678-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)


